![molecular formula C18H17NO3 B12866858 3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)
3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- is an organic compound that belongs to the class of pyrrolidinecarboxylic acids. This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a biphenyl moiety. It is a crystalline solid that is soluble in water and common organic solvents. This compound has significant applications in chemical synthesis and organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- typically involves the oxidation of pyrrolidine followed by further reactions to introduce the biphenyl moiety. One common method involves the reaction of pyrrolidine with an oxidizing agent such as nitric acid to form the carboxylic acid derivative. This intermediate is then reacted with a biphenyl compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or the biphenyl moiety.
Substitution: The biphenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield derivatives with additional carboxyl or hydroxyl groups, while substitution reactions can introduce various functional groups onto the biphenyl moiety.
科学研究应用
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
相似化合物的比较
Similar Compounds
Pyrrolidine-3-carboxylic acid: A simpler analog without the biphenyl moiety.
1-Boc-3-pyrrolidinecarboxylic acid: A derivative with a tert-butoxycarbonyl protecting group.
Pyrrolidine-3-carboxylic acid hydrochloride: A salt form with different solubility properties.
Uniqueness
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and physical properties
属性
分子式 |
C18H17NO3 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC 名称 |
5-oxo-1-[(4-phenylphenyl)methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO3/c20-17-10-16(18(21)22)12-19(17)11-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,22) |
InChI 键 |
FQTKIPPSBAEGSL-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


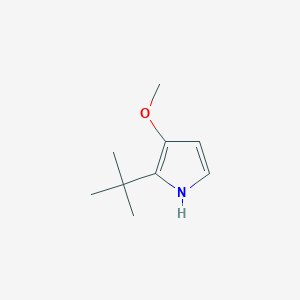
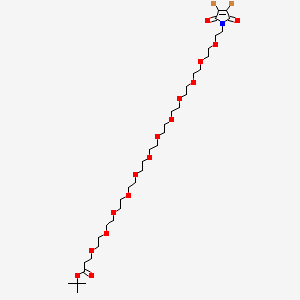
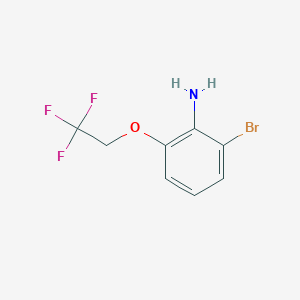
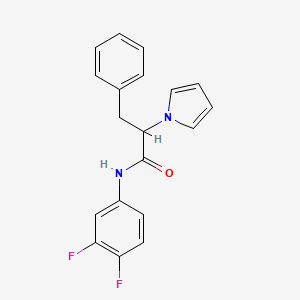
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
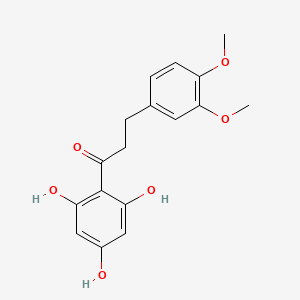


![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)
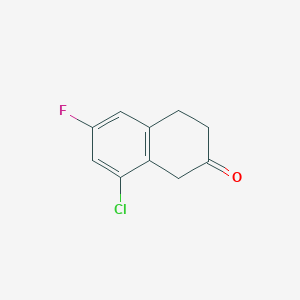
![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)

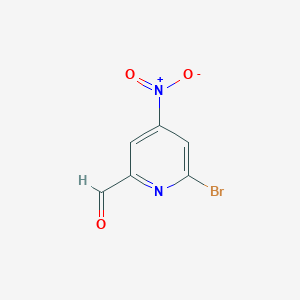
![2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)
